
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide, commonly known as AEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AEB is a sulfonamide derivative of the natural amino acid taurine and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. In
Mecanismo De Acción
The mechanism of action of AEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AEB has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins and induces cell death. AEB has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AEB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, AEB has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, AEB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AEB is its potential therapeutic applications in various diseases. AEB has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of AEB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of AEB is not fully understood, which can make it challenging to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of AEB. One direction is to further investigate the mechanism of action of AEB, which can help to optimize its therapeutic effects. Another direction is to develop novel formulations of AEB that can improve its solubility and bioavailability. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of AEB in various diseases. Overall, AEB has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of AEB involves the condensation reaction between 2-(5-acetylthiophen-2-yl)ethylamine and butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
AEB has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, AEB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AEB has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-4-9-18(15,16)13-8-7-11-5-6-12(17-11)10(2)14/h5-6,13H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBCJLYBGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

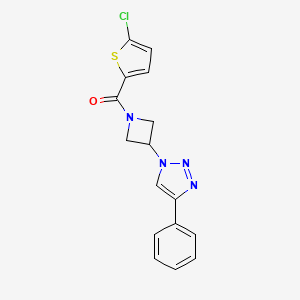
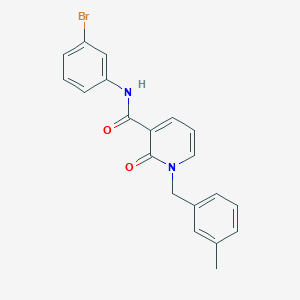
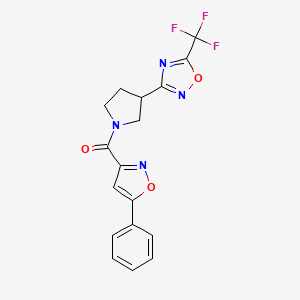
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
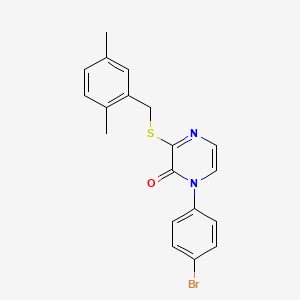
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
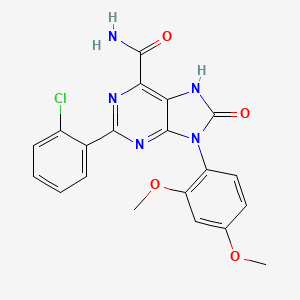
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)

![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)
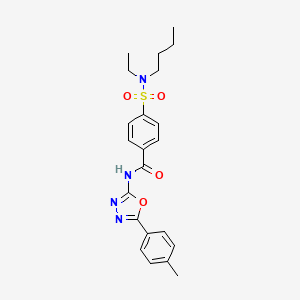
![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)